molecular formula C27H33NO4 B040905 Paxilline CAS No. 57186-25-1

Paxilline

Cat. No. B040905
CAS RN: 57186-25-1
M. Wt: 435.6 g/mol
InChI Key: ACNHBCIZLNNLRS-UBGQALKQSA-N
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Description

Paxilline is an indole-diterpene produced by Penicillium paxilli. It has gained interest in scientific research due to its unique molecular structure and properties.

Synthesis Analysis

Paxilline biosynthesis involves multiple genes, as revealed in studies involving Penicillium paxilli. The gene paxD, located next to paxQ in the paxilline biosynthetic gene cluster, is identified as crucial for paxilline biosynthesis. It shows similarities to fungal dimethylallyl tryptophan synthase genes. PaxD catalyzes the successive di-prenylation of paxilline, leading to the formation of di-prenyl paxilline and mono-prenyl paxilline (Liu et al., 2013).

Molecular Structure Analysis

Paxilline's structure is characterized by an indole-diterpene framework, which includes a unique indoloterpenoid motif. This motif has been a subject of interest due to its structural complexity and potential biological activities (Schatz et al., 2021).

Chemical Reactions and Properties

Paxilline interacts with various molecules within cellular structures, particularly in cell adhesion processes. Its ability to bind to different proteins, including those in focal adhesions, is key to its role in cellular signaling and adhesion dynamics (Brown et al., 1999).

Physical Properties Analysis

The physical properties of paxilline, such as its solubility and stability, are influenced by its complex molecular structure. These properties are crucial for its interaction with biological systems and its potential use in various applications.

Chemical Properties Analysis

Paxilline's chemical properties, including its reactivity and binding capabilities, are central to its biological effects. It acts as a scaffold in cellular structures, facilitating the assembly and disassembly of focal adhesions, thereby influencing cell motility and signal transduction (Digman et al., 2007).

Scientific Research Applications

  • Cell Adhesion and Cytoskeletal Reorganization : Paxillin acts as a platform for regulatory and structural proteins that control changes in cell adhesion, cytoskeletal reorganization, and gene expression, crucial for cell migration and survival (Deakin & Turner, 2008).

  • Signal Transduction : It's involved in signal transduction from growth factor receptors and the BCR/ABL oncogene fusion protein to the cytoskeleton (Salgia et al., 1995).

  • Role in Embryonic Stem Cells : Paxillin contributes to attachment-dependent tyrosine phosphorylation of FAK and early cell spreading in embryonic stem cells (Wade, Bohl, & Pol, 2002).

  • Androgen Receptor Transactivation in Prostate Cancer : It potentiates androgen receptor transactivation in prostate cancer cell lines and can target the nuclear matrix (Kasai et al., 2003).

  • Inhibition of BK Channels : Paxilline inhibits BK channels by interacting with closed states, offering insights into BK channel function and aiding in the development of novel ion channel modulators (Zhou, Xia, & Lingle, 2019).

  • Signal Transduction Complex Formation : Paxillin functions as a scaffold for the recruitment of molecules into a signal transduction complex, facilitating the processing of external stimuli for events like cell adhesion, motility, and growth control (Turner, 2020).

  • Recruitment of Structural and Signaling Molecules : Paxillin is a multidomain adaptor protein that recruits structural and signaling molecules to focal adhesions, enabling precise regulation and integration of signaling pathways for optimal cellular response (Brown & Turner, 2004).

  • Sarco/Endoplasmic Reticulum Ca2+ ATPase Inhibition : Paxilline inhibits the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) at lower concentrations, affecting calcium signaling (Bilmen, Wootton, & Michelangeli, 2002).

Safety And Hazards

Paxilline is highly flammable and toxic if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Rearranged indole diterpenes of the paxilline type comprise a large group of fungal metabolites that possess diverse structural features and potentially useful biological effects . The unique indoloterpenoid motif, which is common to all congeners, was first confirmed by crystallographic studies of paxilline . This family of natural products has fascinated organic chemists for the past four decades and has inspired numerous syntheses and synthetic approaches .

properties

IUPAC Name

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHBCIZLNNLRS-UBGQALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972643
Record name Paxilline
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Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paxilline
Source Human Metabolome Database (HMDB)
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Product Name

Paxilline

CAS RN

57186-25-1, 1233509-81-3
Record name Paxilline
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Record name 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel-
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Record name Paxilline
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Record name Paxilline from Penicillium paxilli
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Record name PAXILLINE
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Record name Paxilline
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Melting Point

252 °C
Record name Paxilline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,330
Citations
M Sanchez, OB McManus - Neuropharmacology, 1996 - Elsevier
… application of paxilline. Paxilline caused a reversible inhibition of channel currents with slow washout kinetics. In the presence of 10 μM intracellular calcium, paxilline blocked currents …
Number of citations: 271 www.sciencedirect.com
DJ Schatz, EJ Kuenstner, DT George… - Natural product reports, 2022 - pubs.rsc.org
Covering: up to 2021 Rearranged indole diterpenes of the paxilline type comprise a large group of fungal metabolites that possess diverse structural features and potentially useful …
Number of citations: 8 pubs.rsc.org
K Tagami, C Liu, A Minami, M Noike… - Journal of the …, 2013 - ACS Publications
Indole-diterpenes represented by paxilline share a common … the reconstitution of paxilline biosynthetic machinery in … intermediates and to synthesize paxilline. In vitro and in vivo …
Number of citations: 185 pubs.acs.org
Y Zhou, CJ Lingle - Journal of General Physiology, 2014 - rupress.org
… Paxilline inhibition was hindered by either the bulky cytosolic blocker, bbTBA… paxilline does not hinder MTSET modification of the inner cavity residue, A313C. We conclude that paxilline …
Number of citations: 130 rupress.org
DD Rowan - Agriculture, Ecosystems & Environment, 1993 - Elsevier
… Paxilline, a weak tremorgen and presumed biosynthetic precursor of the lolitrems, is also produced by A. lolii. The chemistry and biological activity of peramine, lolitrem and paxilline is …
Number of citations: 188 www.sciencedirect.com
JP Springer, J Clardy, JM Wells, RJ Cole, JW Kirksey - Tetrahedron Letters, 1975 - Elsevier
… We wish to report the structure of paxilline (2). … Paxilline (2) crystallizes as large clear cubes from acetone-heptane mixtures. Preliminary diffraction experiments showed that paxilline …
Number of citations: 111 www.sciencedirect.com
GN Belofsky, JB Gloer, DT Wicklow, PF Dowd - Tetrahedron, 1995 - Elsevier
Four new antiinsectan indole alkaloids (1–4) have been isolated from organic extracts of the sclerotioid ascostromata of Eupenicillium shearii (NRRL 3324). These extracts also afforded …
Number of citations: 144 www.sciencedirect.com
JJ Sheehan, BL Benedetti, AL Barth - Epilepsia, 2009 - Wiley Online Library
… Results: Intraperitoneal injection of paxilline was sufficient to eliminate tonic–clonic seizures in picrotoxin‐treated animals. Paxilline reduced seizure duration and intensity in …
Number of citations: 80 onlinelibrary.wiley.com
DT George, EJ Kuenstner… - Journal of the American …, 2015 - ACS Publications
A synthetic approach to paxilline indole diterpenes is described. The route to the pentacyclic core relies on a new regioselective alkenylation of ketones and a tandem radical addition–…
Number of citations: 104 pubs.acs.org
S Saikia, EJ Parker, A Koulman, B Scott - Journal of Biological Chemistry, 2007 - ASBMB
… of seven genes is required for paxilline biosynthesis. Two of … by feeding proposed paxilline intermediates to strains lacking … 13-desoxypaxilline into paxilline. These results confirm that …
Number of citations: 70 www.jbc.org

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